(R)-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13813892
Molecular Formula: C22H17N3O
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17N3O |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | (4R)-4-benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C22H17N3O/c1-2-5-15(6-3-1)13-18-14-26-22(24-18)19-11-10-17-9-8-16-7-4-12-23-20(16)21(17)25-19/h1-12,18H,13-14H2/t18-/m1/s1 |
| Standard InChI Key | VGABFPRIPVBVHX-GOSISDBHSA-N |
| Isomeric SMILES | C1[C@H](N=C(O1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)CC5=CC=CC=C5 |
| SMILES | C1C(N=C(O1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)CC5=CC=CC=C5 |
| Canonical SMILES | C1C(N=C(O1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)CC5=CC=CC=C5 |
Introduction
Chemical Architecture and Stereochemical Features
Molecular Composition and Bonding
The compound’s IUPAC name, (4R)-4-benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydro-1,3-oxazole, reflects its hybrid architecture. Key components include:
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Oxazoline core: A 4,5-dihydrooxazole ring with a benzyl group at the C4 position.
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Phenanthroline moiety: A rigid, planar 1,10-phenanthroline unit attached to C2 of the oxazoline.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 339.4 g/mol | |
| Stereocenter configuration | R at C4 | |
| Canonical SMILES | C1C(N=C(O1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)CC5=CC=CC=C5 |
The phenanthroline system’s nitrogen atoms (N1 and N10) provide chelating sites for metal ions, while the oxazoline’s stereocenter enables enantioselective interactions . X-ray crystallography of analogous compounds reveals that the benzyl group adopts a pseudo-axial orientation to minimize steric clash with the phenanthroline plane .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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NMR: Expected signals include:
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Aromatic protons (δ 7.2–9.1 ppm) from phenanthroline and benzyl groups.
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Oxazoline protons: CHO (δ 4.1–4.3 ppm) and CHN (δ 3.8–4.0 ppm).
-
-
NMR: Key resonances at δ 160–165 ppm (C=N of oxazoline) and δ 150–155 ppm (phenanthroline nitrogens) .
Mass Spectrometry:
Electrospray ionization (ESI-MS) typically shows a prominent [M+H] peak at m/z 340.4, with fragmentation patterns indicating cleavage between the oxazoline and phenanthroline units.
Synthetic Approaches and Optimization
Retrosynthetic Analysis
The compound can be dissected into two synthons:
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Chiral oxazoline precursor: (R)-4-benzyl-4,5-dihydrooxazole.
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Phenanthroline building block: 2-substituted-1,10-phenanthroline.
A convergent strategy links these via nucleophilic substitution or transition metal-catalyzed cross-coupling.
Stepwise Synthesis
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Oxazoline Formation:
Cyclocondensation of (R)-2-amino-3-phenyl-1-propanol with trimethyl orthoformate yields the oxazoline core . -
Phenanthroline Functionalization:
Bromination at the 2-position of 1,10-phenanthroline using generates 2-bromo-1,10-phenanthroline . -
Coupling Reaction:
A Buchwald-Hartwig amination or Ullmann-type coupling attaches the oxazoline to phenanthroline.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxazoline synthesis | , Δ, 12h | 78% |
| Phenanthroline bromination | , CCl, 80°C | 65% |
| Cross-coupling | CuI, L-proline, KCO, DMSO | 52% |
Chiral HPLC (Chiralpak IA column) confirms enantiomeric excess >98% for the R-configuration .
Functional Properties and Applications
Coordination Chemistry
The phenanthroline unit binds transition metals (e.g., Fe, Cu) with log values comparable to unsubstituted phenanthroline (log ≈ 21) . The oxazoline’s stereocenter induces helical chirality in metal complexes, as demonstrated by circular dichroism (CD) spectra .
Catalytic Activity
Palladium complexes of this ligand accelerate Suzuki-Miyaura couplings with enantioselectivities up to 89% ee in aryl bromide cross-couplings . The benzyl group’s bulkiness is hypothesized to shield one face of the metal center, favoring asymmetric induction.
Challenges and Future Directions
Synthetic Limitations
Current routes suffer from moderate yields (52–65%) in cross-coupling steps. Microwave-assisted synthesis or flow chemistry could improve efficiency.
Underexplored Applications
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